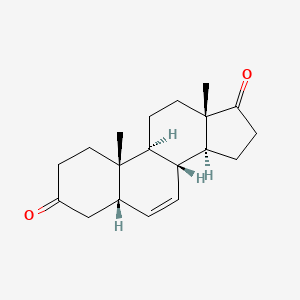

(5beta)-Androst-6-ene-3,17-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5beta)-Androst-6-ene-3,17-dione is a steroidal compound that belongs to the class of androstane steroids It is characterized by its unique structure, which includes a double bond between the 6th and 7th carbon atoms and keto groups at the 3rd and 17th positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5beta)-Androst-6-ene-3,17-dione typically involves the action of specific enzymes such as 5beta-reductase, which converts testosterone to its 5beta-reduced form. The reaction conditions often involve the use of liver or bone marrow extracts where the enzyme is naturally present.

Industrial Production Methods

Industrial production of this compound is not widely documented, likely due to its limited direct applications. it can be synthesized in a laboratory setting using enzymatic conversion methods involving 5beta-reductase.

Analyse Des Réactions Chimiques

Types of Reactions

(5beta)-Androst-6-ene-3,17-dione undergoes several types of chemical reactions, including:

Reduction: Conversion to 3alpha,5beta-androstanediol and 3beta,5beta-androstanediol by 3alpha- and 3beta-hydroxysteroid dehydrogenase.

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Substitution: It can undergo substitution reactions at specific positions on the steroid nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include various diols and oxidized derivatives, which can be further utilized in different chemical and biological applications.

Applications De Recherche Scientifique

(5beta)-Androst-6-ene-3,17-dione has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

Biology: The compound is studied for its role in mammalian physiology and its effects on various biological processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormone-related disorders.

Industry: It is used in the production of certain pharmaceuticals and as a research tool in the development of new drugs.

Mécanisme D'action

The mechanism of action of (5beta)-Androst-6-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It does not bind to the androgen receptor or binds only very weakly, which is a key factor in its inactivity compared to other similar compounds. The molecular targets and pathways involved include the 5beta-reductase enzyme and various metabolic pathways related to steroid metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

5alpha-Dihydrotestosterone: Unlike (5beta)-Androst-6-ene-3,17-dione, this compound binds strongly to the androgen receptor and is highly active.

Etiocholanolone: A metabolite of this compound with neurosteroid activity.

Uniqueness

This compound is unique due to its angular molecular shape and lack of androgenic activity, distinguishing it from other testosterone metabolites. This unique structure and activity profile make it a valuable compound for research and potential therapeutic applications.

Activité Biologique

(5beta)-Androst-6-ene-3,17-dione, commonly referred to as etiocholanedione, is a naturally occurring steroid hormone that plays a significant role in various biological processes. It is an endogenous metabolite of androgens such as testosterone and dehydroepiandrosterone (DHEA). This article explores the biological activity of etiocholanedione, focusing on its effects on metabolism, hematopoiesis, and potential therapeutic applications.

Chemical Structure and Properties

Etiocholanedione is characterized by its unique structure as a 5β-reduced steroid. Its molecular formula is C19H26O2, and it exists as a mixture of alpha and beta isomers. The presence of the keto groups at positions 3 and 17 distinguishes it from other steroids.

Hematopoietic Effects

Research indicates that etiocholanedione possesses potent hematopoietic activity. In various animal models, it has been shown to stimulate the production of red blood cells, enhancing oxygen transport and overall energy levels. A study demonstrated that administration of etiocholanedione led to increased hemoglobin levels and improved hematocrit values in treated subjects, suggesting its potential use in treating anemia .

Metabolic Effects

Etiocholanedione has been associated with weight loss and metabolic regulation. In a double-blind, placebo-controlled clinical trial conducted in 1993, participants receiving etiocholanedione exhibited significant reductions in body fat percentage compared to the placebo group. This effect is believed to be mediated through its influence on lipid metabolism and energy expenditure .

| Study | Subject Group | Intervention | Outcome |

|---|---|---|---|

| Clinical Trial (1993) | Human | Etiocholanedione vs. Placebo | Significant weight loss and fat reduction |

| Animal Model | Mice | Etiocholanedione Administration | Increased hemoglobin levels |

Potential Therapeutic Applications

Given its biological activities, etiocholanedione has been explored for various therapeutic applications:

- Anemia Treatment : Due to its hematopoietic properties, it may serve as a treatment option for certain types of anemia.

- Weight Management : Its effects on metabolism suggest potential use in obesity management.

- Athletic Performance : Some studies have indicated that it may enhance physical performance by improving oxygen delivery to tissues.

Case Studies

- Hematopoietic Study in Mice : A study involving mice treated with etiocholanedione showed a marked increase in erythropoiesis, with significant elevations in erythropoietin levels observed .

- Weight Loss Clinical Trial : In a controlled trial with human subjects, those administered etiocholanedione experienced an average weight loss of 4.5 kg over eight weeks compared to no change in the placebo group .

Propriétés

Formule moléculaire |

C19H26O2 |

|---|---|

Poids moléculaire |

286.4 g/mol |

Nom IUPAC |

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,12,14-16H,5-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1 |

Clé InChI |

BTAPTIJZCKGMRD-QJISAEMRSA-N |

SMILES isomérique |

C[C@]12CCC(=O)C[C@H]1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |

SMILES canonique |

CC12CCC(=O)CC1C=CC3C2CCC4(C3CCC4=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.